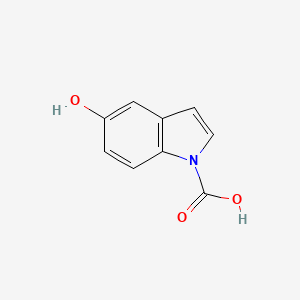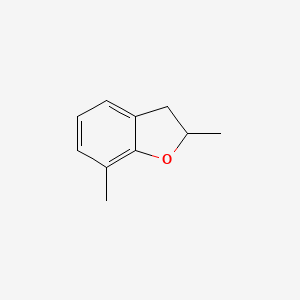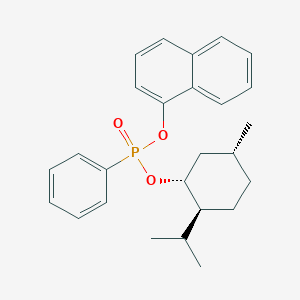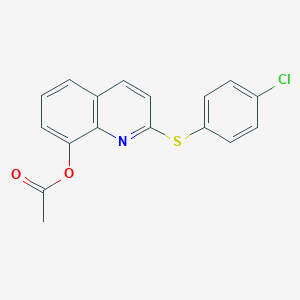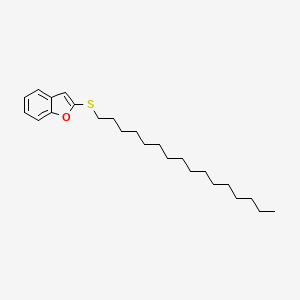
2-(Hexadecylthio)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexadecylthio)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a benzene ring fused to a furan ring.
Méthodes De Préparation
The synthesis of 2-(Hexadecylthio)benzofuran typically involves the reaction of benzofuran with hexadecylthiol under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
2-(Hexadecylthio)benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
2-(Hexadecylthio)benzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(Hexadecylthio)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular metabolism or interact with receptors to alter signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(Hexadecylthio)benzofuran can be compared with other benzofuran derivatives, such as:
2-(Octadecylthio)benzofuran: Similar in structure but with a longer alkyl chain, which may affect its solubility and biological activity.
2-(Dodecylthio)benzofuran: With a shorter alkyl chain, this compound may have different physical and chemical properties compared to this compound.
2-(Methylthio)benzofuran: A simpler derivative with a methyl group instead of a long alkyl chain, which may result in different reactivity and applications.
Propriétés
Numéro CAS |
197565-73-4 |
|---|---|
Formule moléculaire |
C24H38OS |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
2-hexadecylsulfanyl-1-benzofuran |
InChI |
InChI=1S/C24H38OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-24-21-22-18-15-16-19-23(22)25-24/h15-16,18-19,21H,2-14,17,20H2,1H3 |
Clé InChI |
PPURAMMSPWCLLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSC1=CC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


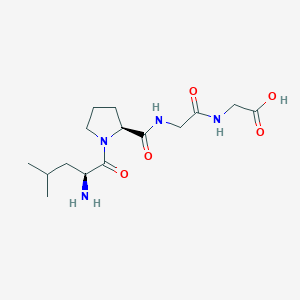
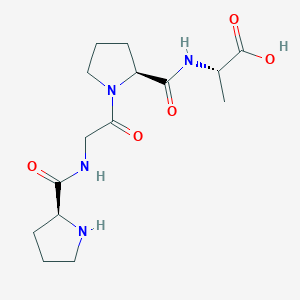

![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
